molecular formula C22H18O3 B5591196 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B5591196
M. Wt: 330.4 g/mol
InChI Key: ZBAKYPFBVMJTCA-UHFFFAOYSA-N
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Description

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound with a unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with phloroglucinol as the base material, followed by a series of regioselective reactions to introduce the necessary functional groups and ring structures . The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.

Scientific Research Applications

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of signaling pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific substitution pattern and the presence of both cyclopenta and furo rings fused to the chromene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

10,13-dimethyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),9,11(15),13-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-12-20-17(15-9-6-10-16(15)22(23)25-20)11-18-19(13(2)24-21(12)18)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAKYPFBVMJTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(CCC5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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